cis-4-(1-Methylpyrazol-4-yl)cyclohexanol
Description
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Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h6-8,10,13H,2-5H2,1H3 |
InChI Key |
MNVOTPIBUFINJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CCC(CC2)O |
Origin of Product |
United States |
Biological Activity
Cis-4-(1-Methylpyrazol-4-yl)cyclohexanol is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 178.24 g/mol
This compound features a cyclohexanol moiety substituted with a methylpyrazole group, which is known to influence its biological interactions.
This compound has been studied for its interaction with various biological targets. Its mechanism of action is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.
- Neurotransmitter Modulation : The compound may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
- Enzyme Inhibition : It has been identified as a potential inhibitor of certain kinases involved in cancer cell proliferation.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| MCF7 (Breast Cancer) | 10.0 | Inhibition of proliferation |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Study 1: Antitumor Efficacy
A recent study investigated the effects of this compound on tumor growth in vivo. Mice bearing A549 xenografts were treated with the compound, resulting in a significant reduction in tumor size compared to the control group.
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that treatment with this compound reduced markers of oxidative stress and apoptosis in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
